REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].[C:13]([OH:17])(=[O:16])[C:14]#[CH:15].O=C1O[C@H]([C@H](CO)O)C(O)=C1O>[O-]S([O-])(=O)=O.[Cu+2].O.CC(O)(C)C>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]1[CH:15]=[C:14]([C:13]([OH:17])=[O:16])[N:7]=[N:6]1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
|
Name
|
mixture
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Name
|
solution
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.CC(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at 25° C.
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
CUSTOM
|
Details
|
thereby precipitating the product
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off on a Buchner
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(CN2N=NC(=C2)C(=O)O)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |